Cas no 59381-63-4 (3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine)
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- Diastereomer of AMA
- 3-(3,4-DIMETHYL-PIPERIDIN-4-YL)-PHENOL
- Phenol, 3-[(3R,4S)-3,4-dimethyl-4-piperidinyl]-, rel-
- 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine
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- Inchi: 1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13-/m0/s1
- InChI Key: HXZDAOSDNCHKFE-GWCFXTLKSA-N
- SMILES: C1(O)=CC=CC([C@@]2(C)CCNC[C@@H]2C)=C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D479008-1mg |
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine |
59381-63-4 | 1mg |
$ 150.00 | 2023-04-17 | ||
| TRC | D479008-2.5mg |
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine |
59381-63-4 | 2.5mg |
$ 339.00 | 2023-04-17 | ||
| TRC | D479008-5mg |
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine |
59381-63-4 | 5mg |
$ 661.00 | 2023-04-17 | ||
| TRC | D479008-10mg |
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine |
59381-63-4 | 10mg |
$ 1229.00 | 2023-04-17 |
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine (CAS No. 59381-63-4): An Overview of Its Structure, Properties, and Applications
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine (CAS No. 59381-63-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the piperidine family, characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent advancements in the study of 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine.
Chemical Structure and Properties
The molecular formula of 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine is C12H17NO. The compound features a piperidine ring with two methyl groups at the 3 and 4 positions, and a 3-hydroxyphenyl substituent attached to the nitrogen atom at position 4. The cis configuration of the methyl groups adds to the compound's structural complexity and influences its biological activity.
The physical properties of 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine include a melting point of approximately 105-107°C and a boiling point of around 260°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and pharmaceutical formulations.
Synthesis Methods
The synthesis of 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-hydroxybenzaldehyde with N,N-dimethylamine to form an imine intermediate, which is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst. This approach yields the desired product with high purity and yield.
An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed coupling reactions between 3-hydroxybenzyl chloride and N,N-dimethylamine can produce the target compound efficiently. These methods are particularly useful for large-scale production due to their scalability and cost-effectiveness.
Biological Activities and Applications
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine has shown promising biological activities that make it a valuable candidate for drug development. Recent studies have highlighted its potential as an analgesic agent due to its ability to modulate pain pathways in the central nervous system. Specifically, it has been found to interact with opioid receptors, particularly the μ-opioid receptor (MOR), which plays a crucial role in pain modulation.
In addition to its analgesic properties, 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing 3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in humans. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects.
Further clinical studies are planned to explore its efficacy in treating chronic pain conditions such as neuropathic pain and osteoarthritis. Additionally, researchers are investigating its potential as an adjunct therapy to existing pain management regimens. The goal is to develop a safe and effective treatment option that can improve the quality of life for patients suffering from chronic pain.
Conclusion
3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine (CAS No. 59381-63-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug development. Ongoing research and clinical trials are expected to further elucidate its therapeutic applications and pave the way for new treatment options in various medical fields.
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